![molecular formula C18H22N2OS B2438595 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667436-79-5](/img/structure/B2438595.png)
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multicomponent reactions . For example, an interesting cyclization was obtained when an amino-ester reacted with ethyl isothiocyanate to give a benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the amino-ester of a thiophene derivative was cyclized to a benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was then reacted with some alkylating agents leading to alkylation at nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- Thiophene-3-carboxamide derivatives, including those structurally related to 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, have shown antibacterial and antifungal activities. Intramolecular hydrogen bonding plays a significant role in stabilizing their molecular conformation (Vasu et al., 2003).
Antimycobacterial Properties
- Derivatives of hexahydrocycloocta[b]thiophene-3-carboxamide have been developed as antimycobacterial agents. Some compounds in this series have shown higher potency than standard treatments like Ethambutol and Ciprofloxacin (Radhika Nallangi et al., 2014).
Allosteric Modulators of A1 Adenosine Receptor
- A series of hexahydrocycloocta[b]thiophenes have been evaluated for their potential as allosteric modulators of the A1 adenosine receptor. The structure-activity relationships of these compounds have been investigated, particularly focusing on the effects of varying the cycloalkyl ring size (Aurelio et al., 2011).
Synthesis and Spectral Analysis
- Novel derivatives of hexahydrocycloocta[b]thiophene-3-carboxamide have been synthesized using solvent-free methods. The spectral data of these compounds have been analyzed to understand the effects of substituents on their chemical properties (Thirunarayanan et al., 2013).
Pharmaceutical Synthesis
- The Gewald reaction, a method used in the synthesis of 2-aminothiophene derivatives, has been employed in various studies for the production of biologically active compounds, including those related to 2-amino-N-(2-methylphenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide (Abaee & Cheraghi, 2013).
Wirkmechanismus
Target of Action
The primary targets of 2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide are Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both Bcr-Abl and HDAC . By inhibiting Bcr-Abl, it prevents the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting the proliferation of cancer cells. By inhibiting HDAC, it increases the acetylation of histones, leading to a more relaxed chromatin structure and promoting the transcription of tumor suppressor genes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. The Bcr-Abl pathway is involved in cell proliferation, and its inhibition can lead to the arrest of cell growth. The HDAC pathway is involved in gene expression, and its inhibition can lead to the reactivation of silenced tumor suppressor genes .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the enzymes present in the body .
Result of Action
The dual inhibition of Bcr-Abl and HDAC by this compound results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could have potential therapeutic applications in the treatment of these cancers.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12-8-6-7-10-14(12)20-18(21)16-13-9-4-2-3-5-11-15(13)22-17(16)19/h6-8,10H,2-5,9,11,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBSIVWJRLEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B2438512.png)

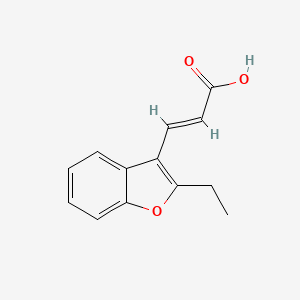
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2438522.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)
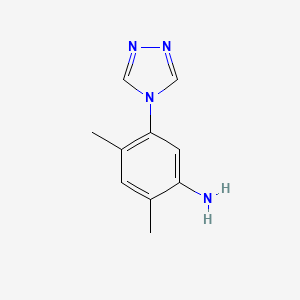
![6-tert-butyl-2-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2438526.png)
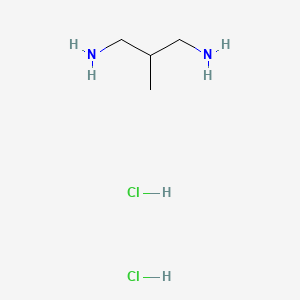
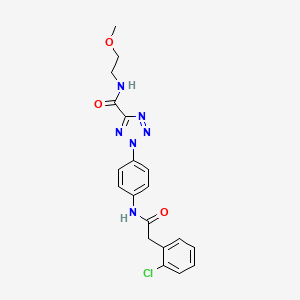
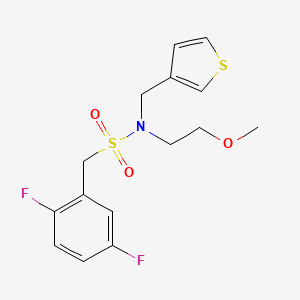
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2438531.png)
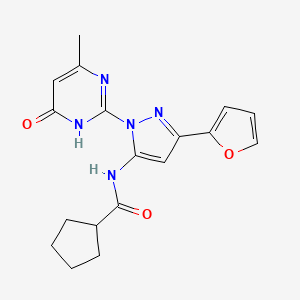
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2438533.png)
![ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)
